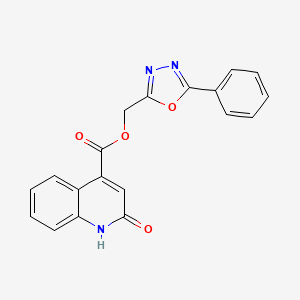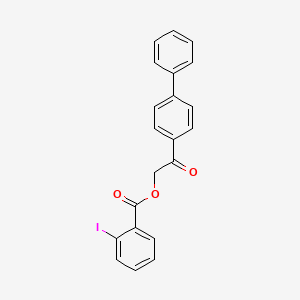![molecular formula C14H8INO2S2 B5172254 5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'IFT', and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of IFT is not fully understood, but it has been suggested that it may act through different pathways depending on the target. For example, IFT has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Moreover, IFT has been shown to inhibit the activity of COX-2 and iNOS enzymes, which are involved in the inflammatory response. In addition, IFT has been studied for its ability to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
IFT has been reported to exhibit significant biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. Moreover, IFT has been studied for its ability to enhance the activity of antioxidant enzymes, such as catalase and superoxide dismutase, and to reduce lipid peroxidation. In addition, IFT has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IFT has several advantages for lab experiments, such as its high solubility in organic solvents, stability under different conditions, and low toxicity. However, some limitations should be considered, such as the need for specialized equipment and expertise for its synthesis and purification, the limited availability of the compound, and the lack of standardized protocols for its use in different assays.
Direcciones Futuras
IFT has shown promising results in various fields of scientific research, and several future directions can be considered. For example, further studies are needed to investigate the molecular mechanisms underlying the anticancer, anti-inflammatory, and antimicrobial activities of IFT. Moreover, the potential use of IFT as a diagnostic tool in Alzheimer's disease and as a photosensitizer in photodynamic therapy should be further explored. In addition, the development of new derivatives of IFT with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the use of IFT in combination with other drugs or therapies should be investigated to enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of IFT has been reported using different methods. One of the most common methods involves the reaction of 5-iodo-2-furaldehyde with thiosemicarbazide in the presence of sodium acetate, which leads to the formation of 5-[(5-iodo-2-furyl)methylene]-2-thioxo-4-thiazolidinone. This intermediate compound is then treated with phenyl isothiocyanate in the presence of triethylamine to obtain IFT. Other methods involve the use of different starting materials and reagents, such as 5-iodo-2-furancarboxaldehyde and thiourea.
Aplicaciones Científicas De Investigación
IFT has shown potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. In addition, IFT has been investigated for its potential use as a diagnostic tool in Alzheimer's disease and as a photosensitizer in photodynamic therapy. Moreover, IFT has been studied for its ability to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases.
Propiedades
IUPAC Name |
(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO2S2/c15-12-7-6-10(18-12)8-11-13(17)16(14(19)20-11)9-4-2-1-3-5-9/h1-8H/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDRXNDJHAOKPW-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)I)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)

![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)
![5-(3-fluorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5172262.png)

![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)